A Technical Guide to the Molecular Modeling and Computational Analysis of Hepta-1,6-dien-4-one
A Technical Guide to the Molecular Modeling and Computational Analysis of Hepta-1,6-dien-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to analyze the molecular structure, reactivity, and spectroscopic properties of hepta-1,6-dien-4-one. While direct experimental and computational studies on this specific molecule are limited in published literature, this document outlines the established theoretical frameworks and protocols that are applied to similar chemical entities. By leveraging data from analogous compounds, we present a comprehensive approach to its virtual analysis, offering valuable insights for its potential applications.
Molecular Properties of Hepta-1,6-dien-4-one
Hepta-1,6-dien-4-one is a divinyl ketone with a flexible aliphatic chain. Its structure, featuring a central carbonyl group flanked by two double bonds, makes it an interesting candidate for various chemical reactions and a potential building block in organic synthesis. Understanding its three-dimensional conformation, electronic properties, and vibrational modes is crucial for predicting its reactivity and behavior.
| Property | Value |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol [1] |
| IUPAC Name | Hepta-1,6-dien-4-one |
| Canonical SMILES | C=CCC(=O)CC=C |
| InChI Key | LVRXGFLTBUJOMN-UHFFFAOYSA-N |
Computational and Experimental Protocols
The following sections detail the standard protocols for the computational analysis of hepta-1,6-dien-4-one. These methodologies are based on widely accepted practices in computational chemistry.
The initial step in most computational analyses is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
-
Methodology: Density Functional Theory (DFT) is a robust method for this purpose. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically used to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Procedure:
-
An initial 3D structure of hepta-1,6-dien-4-one is generated.
-
A geometry optimization calculation is performed using the chosen DFT method and basis set.
-
The calculation is considered complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
-
Vibrational analysis provides theoretical infrared (IR) and Raman spectra. This is useful for identifying characteristic functional groups and confirming that the optimized geometry is a true energy minimum.
-
Methodology: The analysis is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.
-
Procedure:
-
Following geometry optimization, a frequency calculation is performed on the optimized structure.
-
The output provides the vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities.
-
Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
-
Methodology: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.
-
Procedure:
-
The energies of all molecular orbitals are calculated.
-
The HOMO is the highest energy orbital that contains electrons. The LUMO is the lowest energy orbital that is empty.
-
The HOMO-LUMO gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO. A smaller gap generally suggests higher reactivity.[2][3]
-
Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be derived from the HOMO and LUMO energies.
-
Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which is invaluable for structure elucidation.
-
Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.[4] This is typically done using a DFT functional like mPW1PW91 with a suitable basis set such as 6-31+G**.[5]
-
Procedure:
-
An NMR calculation using the GIAO method is performed on the optimized geometry.
-
The output provides absolute shielding values (in ppm) for each nucleus.
-
These shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.
-
Illustrative Computational Results
The following tables present hypothetical, yet plausible, data for hepta-1,6-dien-4-one, derived from the principles outlined in the protocols above and by analogy to similar molecules.[6]
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| C=C | 1.34 Å | |
| C-C (adjacent to C=O) | 1.51 Å | |
| C-C (adjacent to C=C) | 1.50 Å | |
| Bond Angle | C-C-C (allyl) | 112° |
| C-C=O | 121° | |
| Dihedral Angle | C=C-C-C | ~120° (gauche) |
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| C=O Stretch | Ketone | 1725 |
| C=C Stretch | Alkene | 1645 |
| =C-H Stretch | Alkene | 3080 |
| C-H Stretch | Alkane | 2950 |
| Parameter | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital | E_HOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital | E_LUMO | -1.95 |
| HOMO-LUMO Gap | ΔE | 4.90 |
| Ionization Potential | I ≈ -E_HOMO | 6.85 |
| Electron Affinity | A ≈ -E_LUMO | 1.95 |
| Chemical Hardness | η = (I - A) / 2 | 2.45 |
| Electrophilicity Index | ω = (μ²) / (2η) | 2.76 |
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |
| ¹³C NMR | C=O (C4) | 208.5 |
| C=C (C1, C7) | 118.0 | |
| =CH (C2, C6) | 136.5 | |
| -CH₂- (C3, C5) | 45.0 | |
| ¹H NMR | H on C1, C7 | 5.20 |
| H on C2, C6 | 5.90 | |
| H on C3, C5 | 3.15 |
Visualizations
The following diagrams illustrate key workflows and concepts in the computational analysis of hepta-1,6-dien-4-one.
Caption: A typical workflow for the computational analysis of a molecule.
Caption: Frontier orbital interaction in a conjugate addition reaction.
Conclusion
Computational modeling provides a powerful, non-destructive, and cost-effective means to investigate the properties of molecules like hepta-1,6-dien-4-one. Through methods such as DFT, researchers can predict geometric structures, vibrational spectra, electronic properties, and NMR data with a high degree of accuracy. This information is critical for understanding molecular reactivity, designing new synthetic pathways, and predicting the behavior of novel compounds, thereby accelerating research and development in chemistry and drug discovery.
References
- 1. (4Z)-hepta-1,4-dien-3-one | C7H10O | CID 123408541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. A Volumetric Analysis of the 1H NMR Chemical Shielding in Supramolecular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
